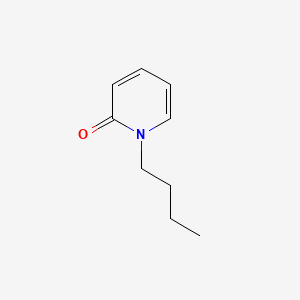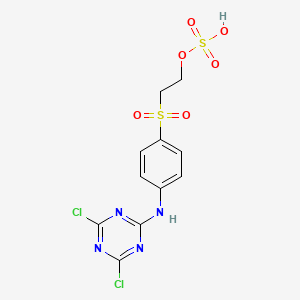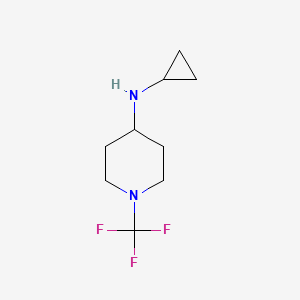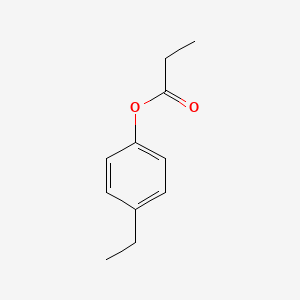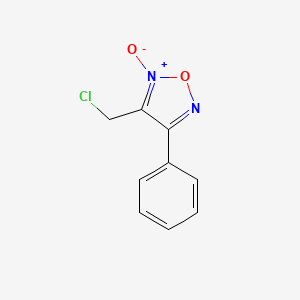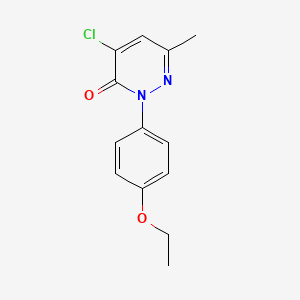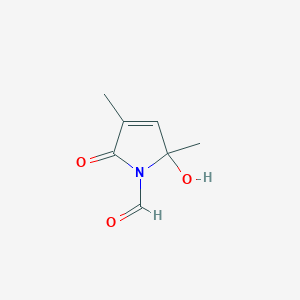
Salicylamide, N-(beta-hydroxyethyl)-5-iodo-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Salicylamide, N-(beta-hydroxyethyl)-5-iodo-3-phenyl- is a complex organic compound that belongs to the class of salicylamides. This compound is characterized by the presence of a salicylamide core, which is further substituted with a beta-hydroxyethyl group, an iodine atom at the 5-position, and a phenyl group at the 3-position. This unique structure imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Salicylamide, N-(beta-hydroxyethyl)-5-iodo-3-phenyl- typically involves multiple steps One common synthetic route starts with the iodination of a salicylamide derivative to introduce the iodine atom at the 5-position
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Salicylamide, N-(beta-hydroxyethyl)-5-iodo-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The beta-hydroxyethyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The iodine atom can be reduced to form a deiodinated derivative.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and catalysts like sulfuric acid or aluminum chloride.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Deiodinated derivatives.
Substitution: Nitrated or sulfonated phenyl derivatives.
Applications De Recherche Scientifique
Salicylamide, N-(beta-hydroxyethyl)-5-iodo-3-phenyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Salicylamide, N-(beta-hydroxyethyl)-5-iodo-3-phenyl- involves its interaction with specific molecular targets and pathways. The beta-hydroxyethyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Hydroxyethyl Salicylamide
- Salicylamide
- 5-Iodo Salicylamide
Uniqueness
Salicylamide, N-(beta-hydroxyethyl)-5-iodo-3-phenyl- is unique due to the combination of its substituents, which impart distinct chemical and biological properties. The presence of the beta-hydroxyethyl group enhances its solubility and reactivity, while the iodine atom and phenyl group contribute to its stability and potential biological activity.
Propriétés
Numéro CAS |
63992-47-2 |
|---|---|
Formule moléculaire |
C15H14INO3 |
Poids moléculaire |
383.18 g/mol |
Nom IUPAC |
2-hydroxy-N-(2-hydroxyethyl)-5-iodo-3-phenylbenzamide |
InChI |
InChI=1S/C15H14INO3/c16-11-8-12(10-4-2-1-3-5-10)14(19)13(9-11)15(20)17-6-7-18/h1-5,8-9,18-19H,6-7H2,(H,17,20) |
Clé InChI |
RJODSWMFHIEXQP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)I)C(=O)NCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13961779.png)
![Pyridazino[1,6-a]benzimidazol-2(1H)-one](/img/structure/B13961785.png)
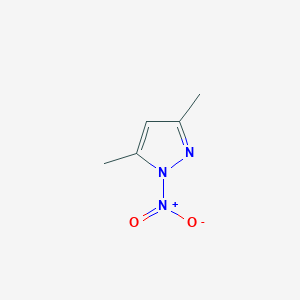
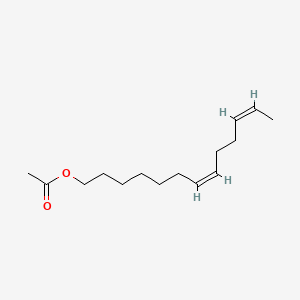
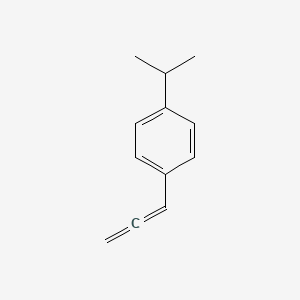
![2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B13961818.png)
